molecular formula C16H15N3O B14548568 5-([1,1'-Biphenyl]-4-yl)-3-ethoxy-1H-1,2,4-triazole CAS No. 62036-12-8

5-([1,1'-Biphenyl]-4-yl)-3-ethoxy-1H-1,2,4-triazole

Cat. No.: B14548568
CAS No.: 62036-12-8
M. Wt: 265.31 g/mol
InChI Key: LMWUDJWHNUMYJQ-UHFFFAOYSA-N
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Description

5-([1,1’-Biphenyl]-4-yl)-3-ethoxy-1H-1,2,4-triazole is an organic compound that features a biphenyl group attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,1’-Biphenyl]-4-yl)-3-ethoxy-1H-1,2,4-triazole typically involves the reaction of 4-bromo-1,1’-biphenyl with ethyl hydrazinecarboxylate to form an intermediate, which is then cyclized to yield the triazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-Biphenyl]-4-yl)-3-ethoxy-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

5-([1,1’-Biphenyl]-4-yl)-3-ethoxy-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-3-ethoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-([1,1’-Biphenyl]-4-yl)-3-ethoxy-1H-1,2,4-triazole is unique due to its combination of a biphenyl group and a triazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

62036-12-8

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

3-ethoxy-5-(4-phenylphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C16H15N3O/c1-2-20-16-17-15(18-19-16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,18,19)

InChI Key

LMWUDJWHNUMYJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NNC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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